2-(tert-Butyl)-5-methoxypyrimidine
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Overview
Description
2-(tert-Butyl)-5-methoxypyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-5-methoxypyrimidine typically involves the reaction of appropriate pyrimidine precursors with tert-butyl and methoxy substituents. One common method includes the alkylation of 5-methoxypyrimidine with tert-butyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-(tert-Butyl)-5-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are typically used.
Major Products Formed:
- Oxidation of the methoxy group can yield 2-(tert-Butyl)-5-formylpyrimidine or 2-(tert-Butyl)-5-carboxypyrimidine.
- Reduction can produce 2-(tert-Butyl)-5-methoxydihydropyrimidine.
- Substitution reactions can lead to various derivatives depending on the substituent introduced.
Scientific Research Applications
2-(tert-Butyl)-5-methoxypyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-5-methoxypyrimidine involves its interaction with specific molecular targets. The tert-butyl and methoxy groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2-(tert-Butyl)-5-hydroxypyrimidine
- 2-(tert-Butyl)-5-chloropyrimidine
- 2-(tert-Butyl)-5-aminopyrimidine
Comparison: 2-(tert-Butyl)-5-methoxypyrimidine is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity compared to its hydroxyl, chloro, or amino counterparts. The methoxy group also provides different electronic properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
85929-95-9 |
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Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-tert-butyl-5-methoxypyrimidine |
InChI |
InChI=1S/C9H14N2O/c1-9(2,3)8-10-5-7(12-4)6-11-8/h5-6H,1-4H3 |
InChI Key |
KSIDCDCPUOMBQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)OC |
Origin of Product |
United States |
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